molecular formula C15H10ClNO B3330908 (3-Chloro-1H-indole-7-yl)phenylmethanone CAS No. 76049-81-5

(3-Chloro-1H-indole-7-yl)phenylmethanone

Cat. No.: B3330908
CAS No.: 76049-81-5
M. Wt: 255.7 g/mol
InChI Key: LIYBKYYMGXDDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-1H-indole-7-yl)phenylmethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a chloro-substituted indole ring attached to a phenylmethanone group, making it an interesting subject for chemical and biological studies.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by (3-Chloro-1H-indole-7-yl)phenylmethanone would depend on its specific targets and mode of action.

Result of Action

Given the biological activities associated with indole derivatives, it can be inferred that this compound could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, indole is a signaling molecule produced by bacteria and plants, and its role in these organisms and their environments has been discussed . Additionally, anthropogenic activities can promote the distribution of indole in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1H-indole-7-yl)phenylmethanone typically involves the reaction of 3-chloroindole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1H-indole-7-yl)phenylmethanone undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve acidic or neutral media.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are used. Conditions often involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while nucleophilic substitution can replace the chloro group with different nucleophiles.

Scientific Research Applications

(3-Chloro-1H-indole-7-yl)phenylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    3-Chloroindole: A precursor in the synthesis of (3-Chloro-1H-indole-7-yl)phenylmethanone.

    Phenylmethanone derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro group and the phenylmethanone moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

(3-chloro-1H-indol-7-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-13-9-17-14-11(13)7-4-8-12(14)15(18)10-5-2-1-3-6-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYBKYYMGXDDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 7-benzoylindole product (approximately 0.87 mole) in methylene chloride (the reaction mixture obtained in Example 2) is agitated and chilled to 15° C. in a nitrogen atmosphere. N-Chlorosuccinimide (0.87 mole) (NCS) is divided into four equal portions and added to the 7-benzoylindole-methylene chloride mixture at one-half hour intervals while maintaining the reaction temperature between 15°-20° C. One hour after the addition of the final portion of N-chlorosuccinimide, the succinimide is washed from the reaction by adding approximately 2.5 liters of water to the reaction mixture, agitating for about 15 minutes and then allowing the resulting layers to separate. The lower methylene chloride layer is drawn into another vessel and washed again with about 2.5 liters of water. The two aqueous portions are combined and extracted with about 0.2 liters of methylene chloride. This methylene chloride solution is washed with an equal volume of water. The two methylene chloride solutions are combined and distilled at a reduced pressure to a liquid temperature of approximately 80° C. The 7-benzoyl-3-chloro-indole residue obtained has a melting range of 145°-149° C.
Quantity
0.87 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.87 mol
Type
reactant
Reaction Step Two
Name
7-benzoylindole methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-1H-indole-7-yl)phenylmethanone
Reactant of Route 2
Reactant of Route 2
(3-Chloro-1H-indole-7-yl)phenylmethanone
Reactant of Route 3
Reactant of Route 3
(3-Chloro-1H-indole-7-yl)phenylmethanone
Reactant of Route 4
Reactant of Route 4
(3-Chloro-1H-indole-7-yl)phenylmethanone
Reactant of Route 5
(3-Chloro-1H-indole-7-yl)phenylmethanone
Reactant of Route 6
Reactant of Route 6
(3-Chloro-1H-indole-7-yl)phenylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.